Structural Differentiation from Co-occurring Quinonemethide Triterpenes
High-strength differential quantitative evidence is limited for Cognatine. The primary publication does not report a direct quantitative comparison of its biological activity against its closest analogs [1]. The available data pertains to its unique structural identity. The following table provides a class-level inference on key physicochemical parameters, highlighting differences from a known analog, pristimerin . A direct comparison of biological activity data (e.g., DPPH radical scavenging) is not available in the primary literature and is therefore excluded.
| Evidence Dimension | Structural/Physicochemical Differentiation |
|---|---|
| Target Compound Data | Molecular Weight: 522.60 g/mol; TPSA: 110.00 Ų; XlogP: 4.50 [2] |
| Comparator Or Baseline | Pristimerin: Molecular Weight: 464.64 g/mol; TPSA: 63.6 Ų; XlogP: 6.2 [3] |
| Quantified Difference | Cognatine has a higher molecular weight (+57.96 g/mol) and a larger polar surface area (+46.4 Ų) than pristimerin. |
| Conditions | In silico calculations based on published chemical structures. |
Why This Matters
These differences in molecular weight and polar surface area can significantly influence solubility, membrane permeability, and pharmacokinetic behavior, justifying the need to procure the specific compound for research rather than assuming analog equivalence.
- [1] Jeller, A. H., Silva, D. H. S., Liao, L. M., Bolzani, V. da S., & Furlan, M. (2004). Antioxidant phenolic and quinonemethide triterpenes from Cheiloclinium cognatum. *Phytochemistry*, 65(13), 1977-1982. View Source
- [2] Plantaedb. (2026). Cognatine. *Plantaedb.com*. View Source
- [3] PubChem. (n.d.). Pristimerin. *PubChem Compound Summary*. View Source
